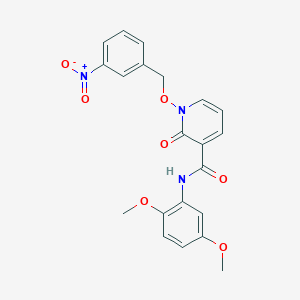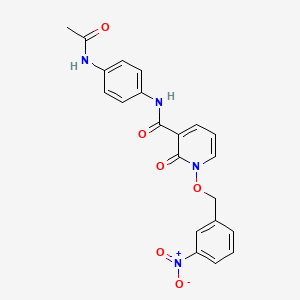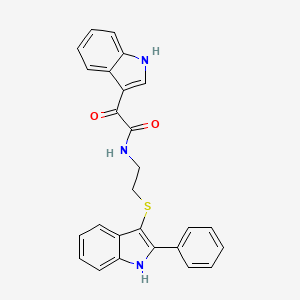
N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Descripción general
Descripción
N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. It was first synthesized in the late 1990s and has since been used in scientific research to investigate the role of the GluN2B subunit in various physiological and pathological processes.
Mecanismo De Acción
N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 25-6981 is a selective antagonist of the GluN2B subunit of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. By blocking the activity of GluN2B, this compound 25-6981 can modulate the activity of the NMDA receptor and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound 25-6981 has been shown to have a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, studies have shown that this compound 25-6981 can attenuate the development of neuropathic pain, reduce the severity of seizures in animal models of epilepsy, and improve cognitive function in animal models of Alzheimer's disease. However, this compound 25-6981 can also have negative effects, such as impairing motor coordination and inducing neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 25-6981 is its selectivity for the GluN2B subunit of the NMDA receptor, which allows researchers to investigate the specific role of this subunit in various physiological and pathological processes. However, this compound 25-6981 also has limitations, such as its potential for inducing neurotoxicity and its effects on other neurotransmitter systems.
Direcciones Futuras
There are several future directions for research involving N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 25-6981. One area of interest is the role of GluN2B in the development of chronic pain and the potential for this compound 25-6981 as a treatment for neuropathic pain. Another area of interest is the role of GluN2B in learning and memory and the potential for this compound 25-6981 as a treatment for cognitive impairment in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to investigate the potential side effects of this compound 25-6981 and its effects on other neurotransmitter systems.
Aplicaciones Científicas De Investigación
N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 25-6981 has been used extensively in scientific research to investigate the role of the GluN2B subunit in various physiological and pathological processes. For example, studies have shown that this compound 25-6981 can attenuate neuropathic pain in rats, suggesting that GluN2B may play a role in the development of chronic pain. This compound 25-6981 has also been used to investigate the role of GluN2B in learning and memory, as well as in the pathophysiology of various neurological disorders such as stroke and epilepsy.
Propiedades
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-15(13-6-4-5-7-14(13)18-12)16(20)17(21)19(8-10-22-2)9-11-23-3/h4-7,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGWZQVOFOTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-2-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288593.png)
![1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288598.png)
![1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288604.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288608.png)
![1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288610.png)





![2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B3288646.png)

![N-(2,5-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3288663.png)